Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate
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Description
Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate is a chemical compound . The tert-butyl group is formed by removing one hydrogen from the alkane chain . The removal of this hydrogen results in a stem change from -ane to -yl to indicate an alkyl group .
Synthesis Analysis
The synthesis of compounds similar to Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate involves various processes. For instance, the transesterification of β-keto esters is a useful transformation in organic synthesis . The reaction of ethyl acetoacetate with 3-phenylpropanol resulted in unwanted ether formation due to self-coupling of the alcohol .Chemical Reactions Analysis
Ethers like Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate may react violently with strong oxidizing agents . They form salts with strong acids and addition complexes with Lewis acids .Scientific Research Applications
Novel Chromophore Construction
A study by Li et al. (2013) focused on a chromophore constructed with triphenylamine, terpyridine, and ethyl cyanocaetate functional moieties. The chromophore demonstrated significant photophysical properties, contributing to advancements in the field of materials science (Li et al., 2013).
Polymer Synthesis for Drug Delivery
Dossi et al. (2010) researched the anionic polymerization of ethyl cyanoacrylate for drug delivery applications, highlighting its biodegradability and biocompatibility. This study is significant in the development of novel drug delivery systems (Dossi et al., 2010).
Photovoltaic Cell Applications
Kim et al. (2006) engineered organic sensitizers, including cyanoacrylic acid groups, for solar cell applications. Their research demonstrated a high incident photon to current conversion efficiency, contributing to the advancement of solar energy technologies (Kim et al., 2006).
Catalysis and Reactivity Studies
Hu and Lambla (1994) examined the transesterification of ethylene and alkyl acrylate copolymers, providing insights into polymer chemistry and the influence of structural factors on reaction rates (Hu & Lambla, 1994).
Chemical Adhesive Studies
Bhaskar et al. (1966) and Sato et al. (2017) studied the use of cyanoacrylates, including ethyl cyanoacrylate, as adhesives in medical and surgical contexts. These studies provide valuable insights into the biocompatibility and potential medical applications of such compounds (Bhaskar et al., 1966); (Sato et al., 2017).
properties
IUPAC Name |
ethyl (E)-3-(4-tert-butylphenyl)-2-cyanoprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-5-19-15(18)13(11-17)10-12-6-8-14(9-7-12)16(2,3)4/h6-10H,5H2,1-4H3/b13-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRPXXBSAKUJNP-JLHYYAGUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)C(C)(C)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(C=C1)C(C)(C)C)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415475 |
Source
|
Record name | ST4131041 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate | |
CAS RN |
247099-46-3 |
Source
|
Record name | ST4131041 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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